molecular formula C13H18FNO B13605847 4-(4-Fluorobenzyl)-4-methoxypiperidine

4-(4-Fluorobenzyl)-4-methoxypiperidine

Cat. No.: B13605847
M. Wt: 223.29 g/mol
InChI Key: ORQZBMZKZBURSN-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)-4-methoxypiperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 4-fluorobenzyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzyl)-4-methoxypiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and 4-methoxypiperidine.

    Nucleophilic Substitution: The 4-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with 4-methoxypiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzyl)-4-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of 4-(4-fluorobenzyl)-4-methoxypiperidin-4-one.

    Reduction: Formation of 4-(4-fluorobenzyl)-4-methoxypiperidin-4-ol.

    Substitution: Formation of 4-(4-substituted benzyl)-4-methoxypiperidine derivatives.

Scientific Research Applications

4-(4-Fluorobenzyl)-4-methoxypiperidine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a tool compound in biological studies to investigate receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzyl)-4-methoxypiperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors in the central nervous system, such as dopamine or serotonin receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, leading to changes in neuronal activity and behavior.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorobenzyl)piperidine: Lacks the methoxy group, which may affect its binding affinity and selectivity.

    4-(4-Methoxybenzyl)piperidine: Lacks the fluorine atom, which may influence its electronic properties and reactivity.

    4-(4-Chlorobenzyl)-4-methoxypiperidine: Similar structure but with a chlorine atom instead of fluorine, which may alter its chemical and biological properties.

Uniqueness

4-(4-Fluorobenzyl)-4-methoxypiperidine is unique due to the presence of both the fluorobenzyl and methoxy groups, which confer specific electronic and steric properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

IUPAC Name

4-[(4-fluorophenyl)methyl]-4-methoxypiperidine

InChI

InChI=1S/C13H18FNO/c1-16-13(6-8-15-9-7-13)10-11-2-4-12(14)5-3-11/h2-5,15H,6-10H2,1H3

InChI Key

ORQZBMZKZBURSN-UHFFFAOYSA-N

Canonical SMILES

COC1(CCNCC1)CC2=CC=C(C=C2)F

Origin of Product

United States

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